molecular formula C20H18F3N3O B11439991 4-(2-methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(2-methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B11439991
M. Wt: 373.4 g/mol
InChI Key: QMDXOXMTTFRBAW-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxyphenyl group, a phenylethyl group, and a trifluoromethyl group attached to a pyrimidine ring. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2,4-diaminopyrimidine with a trifluoromethyl-substituted aldehyde under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-methoxyphenylboronic acid and a suitable halogenated pyrimidine intermediate.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a reductive amination reaction involving 2-phenylethylamine and the pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols; often requires a catalyst or elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

4-(2-methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methoxyphenyl)-N-(2-phenylethyl)pyrimidin-2-amine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    4-(2-methoxyphenyl)-N-(2-phenylethyl)-6-methylpyrimidin-2-amine: Contains a methyl group instead of a trifluoromethyl group, potentially affecting its reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in 4-(2-methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This can enhance its potential as a drug candidate by improving its pharmacokinetic profile and bioavailability.

Properties

Molecular Formula

C20H18F3N3O

Molecular Weight

373.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C20H18F3N3O/c1-27-17-10-6-5-9-15(17)16-13-18(20(21,22)23)26-19(25-16)24-12-11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,24,25,26)

InChI Key

QMDXOXMTTFRBAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)NCCC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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